2-Bromothiazolo[4,5-c]pyridine
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Overview
Description
2-Bromothiazolo[4,5-c]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring with a bromine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromothiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 2-aminopyridine with bromine and sulfur to form the thiazole ring. The reaction conditions often include the use of a solvent such as ethanol and a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve more efficient and scalable processes, such as microwave-assisted synthesis. This method can significantly reduce reaction times and improve yields. For example, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine can be heated under microwave irradiation at 115°C for 30 minutes .
Chemical Reactions Analysis
Types of Reactions
2-Bromothiazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts like copper iodide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
2-Bromothiazolo[4,5-c]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as a phosphoinositide 3-kinase (PI3K) inhibitor, which is important in cancer research.
Material Science: The compound’s unique structural properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Bromothiazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For example, as a PI3K inhibitor, it binds to the kinase domain of the enzyme, preventing its activity and thereby inhibiting downstream signaling pathways involved in cell growth and survival . The binding involves key hydrogen bond interactions between the compound and the kinase .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Bromothiazolo[4,5-c]pyridine include other thiazolo[4,5-b]pyridine derivatives, such as:
- Thiazolo[4,5-b]pyridine-2-carbonitriles
- Thiazolo[4,5-b]pyridine-2-thiol
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the bromine atom at the 2-position. This unique structure can confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-bromo-[1,3]thiazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-6-9-4-3-8-2-1-5(4)10-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUZDEGYNUCBNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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